molecular formula C16H20O3 B1613515 cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-31-5

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1613515
CAS RN: 736136-31-5
M. Wt: 260.33 g/mol
InChI Key: ABHVZJQEXREWSC-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the empirical formula C16H20O3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC([C@H]1C@HCC(C2=CC(C)=CC=C2)=O)=O . This indicates the presence of a carboxylic acid group attached to a cyclohexane ring, which is further substituted with a 4-methylphenyl-2-oxoethyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

A study by Turbanti et al. (1993) explored the synthesis and evaluation of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids for their inhibitory activity against angiotensin-converting enzyme (ACE). These compounds were designed as potential ACE inhibitors, with hydroxamic derivatives of the cyclohexane series showing significant potency. Notably, the cis-derivatives, particularly (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid, demonstrated high selectivity and competitive inhibition of ACE, suggesting a novel non-amino acid structure compatible with ACE binding sites. This highlights the potential application of cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid derivatives in developing new ACE inhibitors for treating hypertension and cardiovascular diseases. The binding compatibility with ACE was further supported by molecular modeling techniques Turbanti et al., 1993.

Environmental Monitoring

Arrebola et al. (1999) developed a method for determining cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, among other compounds, in human urine. These substances are major metabolites of synthetic pyrethroids like permethrin and cypermethrin. The study employed solid-phase extraction followed by gas chromatography-tandem mass spectrometry, demonstrating the method's efficacy in monitoring environmental exposure to pyrethroid pesticides. This application is crucial for assessing the environmental and health impacts of synthetic pyrethroids, contributing to safer pesticide management and regulatory policies Arrebola et al., 1999.

Material Science and Catalysis

Research by Kabir et al. (2010) showed that cis-1,2-Cyclohexanediol, a related compound, served as an efficient bidentate O-donor ligand in a highly active Cu-catalytic system. This system facilitated the Cu-catalyzed cross-coupling reactions of thiols with various halides, promoting the mild and efficient synthesis of vinyl sulfides. This study underscores the potential utility of cis-structured cyclohexane derivatives in catalyzing cross-coupling reactions, contributing to the development of versatile and efficient catalytic systems for organic synthesis Kabir et al., 2010.

properties

IUPAC Name

(1R,2R)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVZJQEXREWSC-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641371
Record name (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

736136-31-5
Record name (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.